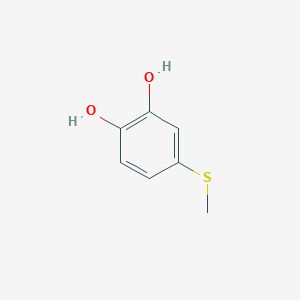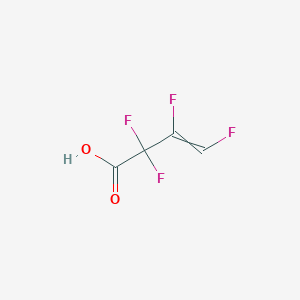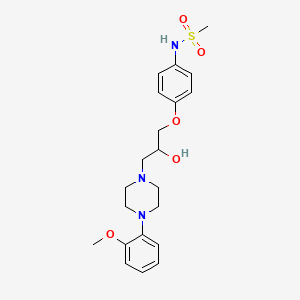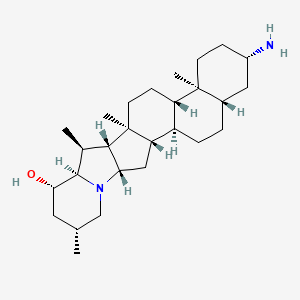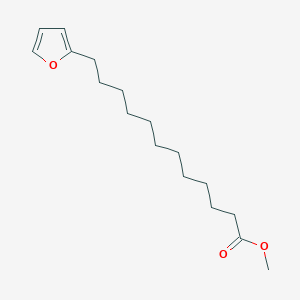
Morpholine, 4-(1-cyclohexylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(1-cyclohexylethenyl)-, also known as 4-(1-cyclohexen-1-yl)morpholine, is an organic compound with the molecular formula C10H17NO. It is a derivative of morpholine, featuring a cyclohexene ring attached to the nitrogen atom of the morpholine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-cyclohexylethenyl)- typically involves the reaction of cyclohexanone with morpholine in the presence of an acid catalyst. One common method includes heating a mixture of cyclohexanone, morpholine, and p-toluenesulfonic acid in toluene under reflux conditions. The reaction proceeds with the removal of water to form the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the use of continuous flow reactors and catalysts to optimize yield and efficiency. For example, the use of a photocatalytic coupling of silicon amine reagents and aldehydes under continuous flow conditions has been reported to produce substituted morpholines .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(1-cyclohexylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce more saturated morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(1-cyclohexylethenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Morpholine, 4-(1-cyclohexylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, morpholine, is a simpler structure without the cyclohexene ring.
N-Methylmorpholine: A derivative where the nitrogen atom is methylated.
Thiomorpholine: A sulfur-containing analog of morpholine.
Uniqueness
Morpholine, 4-(1-cyclohexylethenyl)- is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
65193-91-1 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
4-(1-cyclohexylethenyl)morpholine |
InChI |
InChI=1S/C12H21NO/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h12H,1-10H2 |
InChI-Schlüssel |
SUXPJBLQVQVEOR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1CCCCC1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
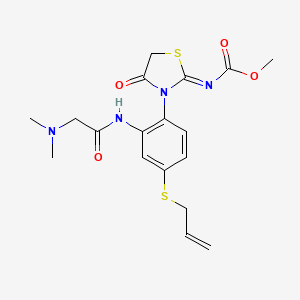
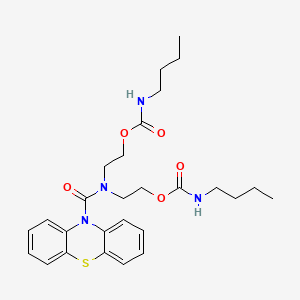
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
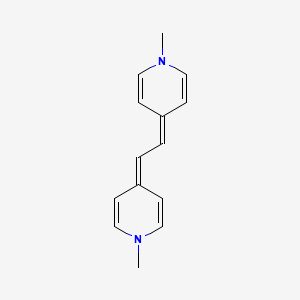
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
